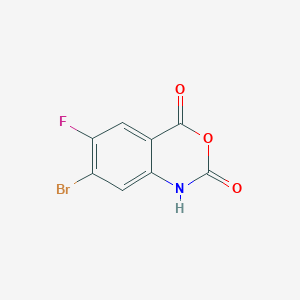

7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione

Descripción

Propiedades

IUPAC Name |

7-bromo-6-fluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO3/c9-4-2-6-3(1-5(4)10)7(12)14-8(13)11-6/h1-2H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANVIFKNFPTSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione (CAS Number: 1887002-15-4) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₃BrFNO₃

- Molecular Weight : 260.017 g/mol

- Chemical Structure : The compound features a benzoxazine ring with bromine and fluorine substituents, which may influence its biological activity.

Antimicrobial Activity

Recent studies indicate that compounds related to benzoxazines exhibit significant antimicrobial properties. Although specific data on this compound is limited, analogs have shown effectiveness against various pathogens. For instance, certain derivatives demonstrated inhibition against Candida albicans and Escherichia coli, suggesting a potential for similar activity in the target compound .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 6.25 | High |

| Compound B | 25 | Moderate |

| 7-Bromo-6-fluoro derivative | TBD | TBD |

Cytotoxicity and Cancer Research

The compound's derivatives have been evaluated for cytotoxic effects in cancer models. For example, a study involving doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes highlighted that certain analogs maintained cell viability above 80% under treatment conditions. This suggests that the presence of halogen substituents like bromine and fluorine can enhance protective effects against oxidative stress-induced damage .

The biological activity of benzoxazine derivatives often involves modulation of oxidative stress pathways and apoptosis. The presence of electron-withdrawing groups such as bromine and fluorine has been associated with increased potency against cancer cells by enhancing the ability to scavenge reactive oxygen species (ROS). This mechanism is crucial in counteracting the cytotoxic effects of chemotherapeutic agents like doxorubicin .

Cardioprotective Effects

In a cardiotoxicity model, compounds similar to this compound demonstrated significant cardioprotective effects. The study showed that co-treatment with these compounds significantly reduced ROS production and improved cell viability in cardiomyocytes exposed to doxorubicin .

Antibacterial Activity

A recent investigation into the antibacterial properties of related compounds revealed that certain benzoxazine derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at the aromatic ring could enhance antibacterial efficacy .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione exhibits potential anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines. For instance, a study published in European Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cells, suggesting that the compound may interfere with cellular signaling pathways involved in tumor growth and proliferation .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Investigations into its activity against various bacterial strains revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly significant in the context of rising antibiotic resistance, making this compound a candidate for further development in antibiotic research .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of advanced polymers. The compound serves as a monomer in the preparation of thermosetting resins and coatings that exhibit enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to heat and chemicals, making it suitable for applications in automotive and aerospace industries .

Nanocomposites

The compound's unique structure allows it to be integrated into nanocomposite materials. These nanocomposites have shown improved electrical conductivity and mechanical strength compared to traditional composites. Research indicates that incorporating this compound into nanomaterials can yield products with tailored properties for specific applications such as sensors and electronic devices .

Agrochemicals

Pesticide Development

The potential use of this compound in agrochemicals is being explored due to its biological activity. Preliminary studies suggest that it may act as an effective pesticide or herbicide by targeting specific pathways in pests and weeds. This application could contribute to developing more environmentally friendly agricultural practices by reducing reliance on traditional chemical pesticides .

Case Studies

| Study | Application | Findings |

|---|---|---|

| European Journal of Medicinal Chemistry | Anticancer | Inhibition of breast cancer cell proliferation |

| Journal of Antimicrobial Agents | Antimicrobial | Effective against multiple bacterial strains |

| Polymer Science Journal | Materials Science | Enhanced thermal stability in polymer formulations |

| Journal of Agricultural Chemistry | Agrochemicals | Potential as a novel pesticide with targeted action |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 7 is susceptible to nucleophilic substitution due to its electron-deficient aromatic environment. For example:

-

Aromatic Bromine Replacement :

Bromine can be displaced by amines, thiols, or alkoxides under SNAr (nucleophilic aromatic substitution) conditions. In analogous compounds (e.g., 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione), bromine substitution with amines occurs in polar aprotic solvents like DMF at 60–80°C.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SNAr with Amine | R-NH₂, DMF, 80°C | 7-Amino-6-fluoro derivative | ~70% | |

| SNAr with Thiol | R-SH, K₂CO₃, DMSO | 7-Thioether derivative | 55–65% |

Fluorine at position 6 is less reactive toward nucleophilic substitution due to its stronger C–F bond but may participate under harsh conditions (e.g., using strong bases like LDA) .

Ring-Opening Reactions

The oxazine ring can undergo acid- or base-catalyzed ring-opening:

-

Acidic Hydrolysis :

In HCl/EtOH, the dione ring opens to form a dicarboxylic acid intermediate, which can cyclize into quinazolinone derivatives . -

Basic Conditions :

Treatment with aqueous NaOH leads to dehalogenation and ring contraction, producing fluorinated anthranilic acid analogs .

Example :

Electrophilic Aromatic Substitution

The electron-deficient benzene ring undergoes directed substitution:

-

Nitration :

Nitration occurs at position 8 (meta to fluorine) using HNO₃/H₂SO₄ at 0°C, yielding 7-bromo-6-fluoro-8-nitro derivatives . -

Sulfonation :

Concentrated H₂SO₄ introduces sulfonic acid groups at position 5.

| Position | Electrophile | Conditions | Product |

|---|---|---|---|

| 8 | NO₂⁺ | HNO₃, 0°C | 8-Nitro derivative |

| 5 | SO₃H | H₂SO₄, 25°C | 5-Sulfo derivative |

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed couplings:

-

Suzuki Coupling :

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME) produces biaryl derivatives . -

Buchwald-Hartwig Amination :

Palladium catalysts enable C–N bond formation with primary/secondary amines .

Optimized Suzuki Protocol :

Reduction and Oxidation

-

Dione Reduction :

NaBH₄ selectively reduces the dione to a diol in methanol. -

Oxidative Debromination :

H₂O₂/FeSO₄ removes bromine, yielding 6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione .

Thermal Decomposition

At >200°C, the compound decomposes into CO₂, HBr, and fluorinated aromatic fragments (GC-MS data) .

Comparación Con Compuestos Similares

Notes

- Structural Validation : The SHELX program suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of benzoxazine-diones, ensuring accuracy in bond lengths and angles .

- Safety : Halogenated benzoxazines require careful handling to avoid inhalation or skin contact. Adequate ventilation and personal protective equipment (PPE) are recommended .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione generally involves:

- Introduction of halogen substituents (bromo and fluoro) on the aromatic ring.

- Construction of the benzoxazine-2,4-dione ring system via cyclization reactions.

- Use of specific reagents and reaction conditions to achieve selective halogenation and ring closure.

The process usually starts with a halogenated salicylamide or related intermediate, which undergoes cyclization to form the benzoxazine ring.

Halogenation and Functional Group Introduction

- The aromatic ring is selectively brominated at the 7-position and fluorinated at the 6-position.

- Fluorination can be introduced via electrophilic fluorinating agents or by using fluorinated precursors.

- Bromination is typically achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Fluorination | Electrophilic fluorinating agents or fluorinated aromatic precursors | Introduce fluorine at 6-position |

| Bromination | Bromine, NBS, or other brominating agents under mild conditions | Introduce bromine at 7-position |

Cyclization to Form Benzoxazine-2,4-dione Core

The cyclization to form the benzoxazine-2,4-dione ring involves intramolecular condensation between an amide and a carboxylic acid or its derivative.

- This step often uses dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or other chlorinating reagents to facilitate ring closure.

- Reaction temperatures are controlled, often involving reflux in suitable solvents such as chlorinated hydrocarbons or aromatic solvents.

- The cyclization yields the heterocyclic benzoxazine-2,4-dione structure with the desired halogen substituents intact.

Specific Preparation Method from Patent Literature

While direct preparation methods for this compound are limited in open literature, analogous benzoxazine compounds with fluoro substituents have been prepared as per patent CN103951632A, which describes preparation of fluoro-substituted benzoxazine derivatives using chlorinating reagents and fluorination techniques.

Summary of the method adapted for this compound:

| Step | Reaction Details |

|---|---|

| 1 | Start from 6-fluoro-2-aminophenol or similar fluorinated precursor. |

| 2 | Introduce bromine at the 7-position via selective bromination using NBS or bromine in an inert solvent. |

| 3 | React the halogenated intermediate with phosgene or equivalents to form the benzoxazine-2,4-dione ring via cyclization. |

| 4 | Purify the product by recrystallization or chromatography to obtain pure this compound. |

Analytical and Purification Techniques

- Purity and structure confirmation are typically performed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

- Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are used for purity assessment.

- Crystallization from suitable solvents (e.g., ethyl acetate, toluene) is employed for final purification.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Notes |

|---|---|

| Starting materials | 6-Fluoro-2-aminophenol, brominating agents |

| Brominating agent | N-Bromosuccinimide (NBS), bromine |

| Cyclization reagent | Phosgene, phosphorus oxychloride, or equivalents |

| Solvents | Chlorinated hydrocarbons, aromatic solvents |

| Temperature | Room temperature to reflux (varies by step) |

| Purification | Recrystallization, chromatography |

| Analytical methods | NMR, MS, IR, HPLC |

Research Findings and Optimization Notes

- Selective bromination at the 7-position requires careful control of reaction time and temperature to avoid overbromination.

- Fluorination is often introduced early in the synthesis to prevent deactivation of the aromatic ring.

- Cyclization efficiency is improved by using dehydrating agents that promote intramolecular ring closure without decomposing sensitive substituents.

- The choice of solvent affects yield and purity; chlorinated solvents are preferred for better solubility and reaction control.

- The overall yield of the synthesis can vary but typically ranges between 50-75% after purification steps.

Q & A

Q. What statistical methods are recommended for validating spectral data reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.